
1,3,5-Trimethyl-1,3,5-trisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,3,5-Triméthyl-1,3,5-trisilane est un composé organosilicié de formule moléculaire C6H18Si3. Il fait partie de la famille des silanes, caractérisée par la présence d'atomes de silicium dans sa structure.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le 1,3,5-Triméthyl-1,3,5-trisilane peut être synthétisé par plusieurs méthodes. Une approche courante implique la réaction du triméthylchlorosilane avec un agent réducteur approprié, tel que l'hydrure de lithium et d'aluminium, dans des conditions contrôlées. La réaction se déroule généralement comme suit : [ \text{3 (CH}_3\text{)SiCl} + \text{LiAlH}_4 \rightarrow \text{(CH}_3\text{)Si}_3\text{H}_3 + \text{LiCl} + \text{AlCl}_3 ]
Méthodes de production industrielle
En milieu industriel, la production de 1,3,5-Triméthyl-1,3,5-trisilane peut impliquer des réactions à grande échelle utilisant des réactifs et des conditions similaires. Le procédé est optimisé pour un rendement et une pureté élevés, utilisant souvent des techniques avancées telles que la distillation et la purification pour isoler le produit désiré.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,3,5-Triméthyl-1,3,5-trisilane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des silanols ou des siloxanes.
Réduction : Il peut être réduit pour former des silanes plus simples.
Substitution : Les groupes méthyle peuvent être substitués par d'autres groupes fonctionnels, tels que les halogènes ou les groupes alkyle.
Réactifs et conditions courantes
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore ou le brome dans des conditions contrôlées.
Principaux produits
Oxydation : Silanols et siloxanes.
Réduction : Silanes plus simples.
Substitution : Divers silanes substitués selon les réactifs utilisés.
Applications De Recherche Scientifique
Le 1,3,5-Triméthyl-1,3,5-trisilane a plusieurs applications en recherche scientifique :
Science des matériaux : Il est utilisé dans la synthèse de matériaux avancés, notamment des polymères et des céramiques.
Synthèse organique : Le composé sert de précurseur pour la synthèse de composés organosiliciés plus complexes.
Catalyse : Il est utilisé comme catalyseur ou support de catalyseur dans diverses réactions chimiques.
Électronique : Le composé est étudié pour son potentiel d'utilisation dans les dispositifs électroniques en raison de ses propriétés électriques uniques.
5. Mécanisme d'action
Le mécanisme d'action du 1,3,5-Triméthyl-1,3,5-trisilane implique son interaction avec diverses cibles moléculaires. Les atomes de silicium du composé peuvent former des liaisons fortes avec d'autres éléments, facilitant diverses transformations chimiques. Les voies impliquées comprennent souvent la formation et la rupture de liaisons Si-C et Si-H, conduisant aux produits chimiques désirés.
Mécanisme D'action
The mechanism of action of 1,3,5-Trimethyl-1,3,5-trisilinane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating various chemical transformations. The pathways involved often include the formation and breaking of Si-C and Si-H bonds, leading to the desired chemical products.
Comparaison Avec Des Composés Similaires
Composés similaires
1,3,5-Triméthyl-1,3,5-triazinane : Un autre composé organosilicié avec des caractéristiques structurelles similaires.
Hexaméthylcyclotrisiloxane : Un siloxane cyclique avec des propriétés chimiques comparables.
Unicité
Le 1,3,5-Triméthyl-1,3,5-trisilane est unique en raison de sa structure linéaire et de la présence de trois atomes de silicium, qui confèrent une réactivité chimique et une stabilité distinctes. Sa capacité à subir diverses réactions chimiques et ses applications dans de multiples domaines en font un composé précieux en recherche scientifique et en applications industrielles.
Propriétés
Formule moléculaire |
C6H18Si3 |
|---|---|
Poids moléculaire |
174.46 g/mol |
Nom IUPAC |
1,3,5-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3 |
Clé InChI |
DWKMLSRQOYQIEY-UHFFFAOYSA-N |
SMILES canonique |
C[SiH]1C[SiH](C[SiH](C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B11715225.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11715226.png)
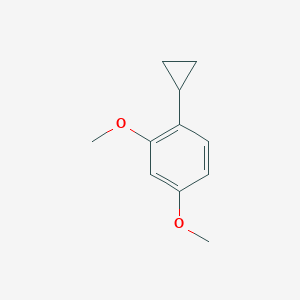
![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
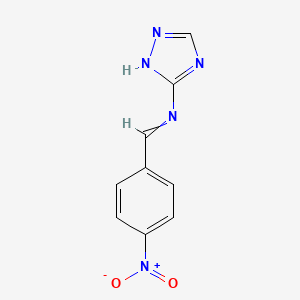
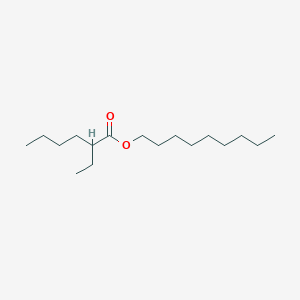
![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11715243.png)
![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)
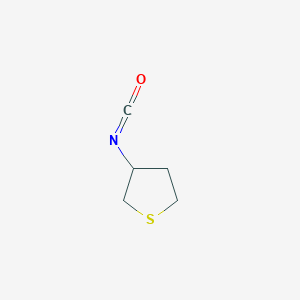
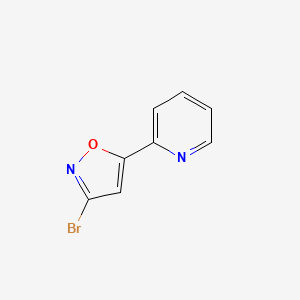
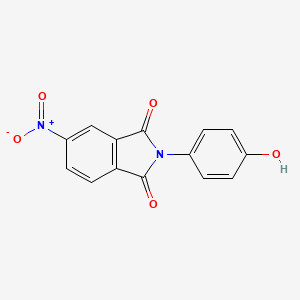

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)

